R-(-)-马尼地平

描述

Pharmacologic Characteristics and Effects on Renal Circulation

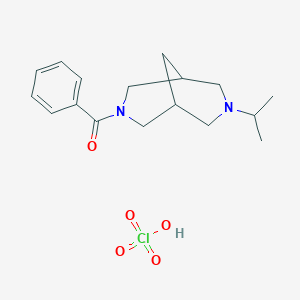

Manidipine is a calcium antagonist developed with the aim of improving renal hemodynamic alterations in hypertensive patients. It exhibits a long-lasting calcium channel-blocking action in vascular smooth muscle cells and demonstrates antihypertensive effects in various hypertensive models. The drug is highly selective for resistance vessels, effectively dilates renal vasculature, and inhibits renal vascular constrictions caused by norepinephrine and angiotensin II, particularly in spontaneously hypertensive rats. Manidipine increases renal blood flow and has a significant natriuretic effect without altering the glomerular filtration rate. Its coronary dilating effect is comparable to nifedipine, but with less potent cardiodepressant effects than other dihydropyridines. Additionally, manidipine has been shown to prevent cerebrovascular lesions and inhibit the progression of vascular damage in the brain and kidneys of stroke-prone hypertensive rats. It also inhibits the proliferative response of the intima to balloon catheter-induced injury in the carotid arteries of spontaneously diabetic rats, without affecting plasma lipids or blood pressure. These findings suggest that manidipine could be beneficial for treating hypertensive patients with or without vascular complications .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of R-(-)-manidipine, it does mention the synthesis of the enantiomers of felodipine, another calcium channel blocker. The synthesis involved chromatographic separation of diastereomeric esters using a chiral auxiliary, which was easily removable. The absolute configurations were determined through X-ray crystallography on a (R)-mandelic acid ester. This method could potentially be adapted for the synthesis of R-(-)-manidipine enantiomers, as both drugs are dihydropyridine calcium channel blockers and may share similar synthetic pathways .

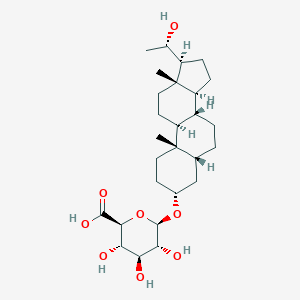

Molecular Structure Analysis

The molecular structure of manidipine enantiomers can be analyzed through techniques such as X-ray crystallography, as demonstrated in the synthesis of felodipine enantiomers. The determination of absolute configuration is crucial for understanding the drug's pharmacodynamics and pharmacokinetics, as the enantiomers can exhibit different biological activities. The molecular structure analysis is essential for the development of selective and potent pharmaceutical agents .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving R-(-)-manidipine. However, the pharmacological profile of manidipine suggests that it interacts with calcium channels in vascular smooth muscle cells, leading to vasodilation and antihypertensive effects. The inhibition of renal vascular constrictions by manidipine indicates its reactivity with specific pathways involving norepinephrine and angiotensin II .

Physical and Chemical Properties Analysis

A stability-indicating reversed-phase liquid chromatography (RP-LC) method has been developed for the simultaneous determination of delapril and manidipine in pharmaceutical formulations. The method uses a C8 column with a mobile phase consisting of acetonitrile and a solution of triethylamine 0.3% pH 3.0, adjusted with phosphoric acid. The chromatographic separation is achieved within 7 minutes, and the method is linear over a certain concentration range for both delapril and manidipine. Validation parameters such as specificity, linearity, precision, accuracy, and robustness were evaluated and found to be within acceptable ranges. Stress studies indicated no interference from degradation products, suggesting the stability of manidipine under the tested conditions. This method contributes to the quality control and assurance of therapeutic efficacy of pharmaceuticals containing manidipine .

Enantioselective Determination in Human Plasma

A sensitive and selective chiral LC-MS/MS assay method has been developed for the enantioselective determination of manidipine in human plasma. The method uses isotope-labeled compounds as internal standards and solid-phase extraction. The enantiomers are chromatographed on a Chiralpack IC-3 C18 column with an isocratic mobile phase. The method is linear over a specific concentration range for both enantiomers, and the precision and accuracy are within acceptance limits. The mean extraction recovery is greater than 80% for both enantiomers. Stability tests in plasma and neat samples comply with FDA guidelines. The validated method has been successfully applied to a pharmacokinetic study of manidipine in healthy subjects, demonstrating its reproducibility through incurred sample reanalysis .

科学研究应用

高血压治疗潜力

R-(-)-马尼地平是一种第三代二氢吡啶钙通道拮抗剂,其特点是亲脂性、对血管系统的高度选择性和显着的周围血管扩张能力,而没有明显的负性肌力作用。它不显着影响去甲肾上腺素水平,表明交感神经激活最小。其药代动力学特性允许每天一次口服。具体来说,R-(-)-马尼地平已显示出对成人患者(包括老年患者)的轻度至中度高血压的治疗有效性。值得注意的是,与氨氯地平相比,它已被发现导致脚踝水肿的发生率较低,并且除了其降压作用外,对肾功能也有有益的影响。这使其成为原发性高血压的一线治疗药物,在合并症如 2 型糖尿病或肾功能损害的患者中显示出特别的疗效,可能改善胰岛素敏感性而不影响代谢功能 (McKeage & Scott, 2004)。

对比及合并症管理

进一步的分析突出了 R-(-)-马尼地平在患有 2 型糖尿病的高血压患者中的疗效,在随机试验中显示出与其他钙拮抗剂相当的结果。它在 24 小时内保持血压降低的能力及其耐受性特征(不良反应主要与其血管扩张作用有关)已被强调。这些特点强调了其作为管理高血压的宝贵治疗选择,尤其是在患有特定合并症的患者中 (Cheer & McClellan, 2001)。

属性

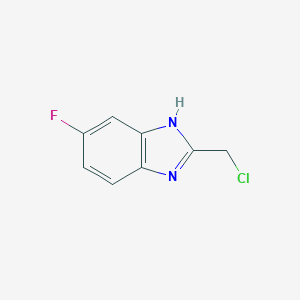

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-JGCGQSQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545486 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-(-)-Manidipine | |

CAS RN |

133082-19-6 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANIDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。